molecular formula C12H24N2O2 B3261727 tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-61-2

tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B3261727
CAS No.: 347186-61-2
M. Wt: 228.33 g/mol
InChI Key: OJNXXJZVUYXMLE-UHFFFAOYSA-N
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Description

Contextual Significance of Aminocyclohexyl Carbamate (B1207046) Scaffolds in Organic Synthesis

Aminocyclohexyl carbamate scaffolds are structural motifs of significant interest in organic and medicinal chemistry. The cyclohexane (B81311) ring provides a rigid, three-dimensional framework that can be used to control the spatial orientation of appended functional groups, a critical factor in the design of bioactive molecules and complex materials. The presence of a carbamate group, a hybrid of an amide and an ester, introduces metabolic stability and enhances cell membrane permeability compared to native amide bonds. google.com

These scaffolds serve as crucial intermediates in the synthesis of a wide range of compounds. achemblock.com The carbamate functionality often acts as a protecting group for an amine, allowing for selective chemical transformations at other positions on the cyclohexane ring or on other substituents. google.com This strategic protection is fundamental to multistep syntheses where chemo-selectivity is required. The inherent chirality of substituted cyclohexanes also makes these scaffolds valuable in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.

Overview of the tert-Butyl Carbamate Protecting Group Chemistry within Complex Molecule Construction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. sigmaaldrich.com Its popularity stems from a combination of factors: it is easily introduced, stable under a wide variety of reaction conditions, and can be removed under specific, mild acidic conditions. mdpi.comorgsyn.org This stability profile makes it "orthogonal" to many other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group, allowing for selective deprotection in molecules with multiple protected functional groups. mdpi.com

The protection of an amine involves its conversion to a tert-butyl carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sigmaaldrich.comorgsyn.org The resulting carbamate is significantly less nucleophilic and less basic than the free amine, effectively masking its reactivity. orgsyn.org

Deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid (HCl) in methanol. orgsyn.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently forms isobutene gas, and a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and carbon dioxide. mdpi.comorgsyn.org The gaseous nature of the byproducts simplifies purification, adding to the group's practical appeal. orgsyn.org

Scope and Research Imperatives for tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

This compound is a bifunctional organic molecule featuring a cyclohexane core. It possesses two distinct amine functionalities: a secondary amine on the ring, which is protected by a Boc group, and a primary amine on a methyl substituent, which remains free. This differential protection is key to its utility as a synthetic building block. The presence of a free primary amine allows it to undergo a variety of chemical reactions, such as acylation, alkylation, or reductive amination, while the Boc-protected amine remains inert.

The primary research imperative for this compound is its application as a versatile intermediate for constructing more complex molecules, particularly in areas like medicinal chemistry. It allows for the sequential introduction of different substituents. For example, the free aminomethyl group can be elaborated into a larger, functional moiety. Subsequently, the Boc group can be removed to reveal the second amine, which can then be modified in a separate step. This stepwise functionalization is crucial for building libraries of related compounds for screening or for the total synthesis of complex natural products.

While specific, peer-reviewed synthetic preparations and applications for this compound are not extensively detailed in publicly available literature, its value is inferred from its structure. The research potential lies in its use to synthesize novel ligands, pharmaceutical scaffolds, and other complex organic structures where the defined spatial relationship of the two nitrogen atoms, dictated by the cyclohexane ring (in its cis or trans configuration), is a key design element.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
Monoisotopic Mass228.18378 Da
XlogP (Predicted)1.5
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CN
InChI KeyOJNXXJZVUYXMLE-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXXJZVUYXMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-61-2
Record name tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
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Ii. Synthetic Methodologies for Tert Butyl N 3 Aminomethyl Cyclohexyl Carbamate and Its Analogs

Direct Synthesis Routes to tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Direct synthesis primarily involves the mono-protection of a pre-formed diamine. The efficiency of this approach is contingent on achieving high selectivity for the desired mono-protected product over the di-protected byproduct and unreacted starting material.

Aminomethylation Strategies for Cyclohexane (B81311) Derivatives

The core structure of the target molecule is 1,3-bis(aminomethyl)cyclohexane. While direct aminomethylation of an unsubstituted cyclohexane ring is challenging, the synthesis of this diamine precursor is well-established. Common industrial routes involve the catalytic hydrogenation of m-xylylenediamine (B75579) or 1,3-benzenedicarbonitrile. wikipedia.org The latter can be prepared from the corresponding dicarboxylic acid.

Another laboratory-scale approach involves the oximation of 1,3-cyclohexanedione, followed by catalytic hydrogenation. mdpi.com For instance, 1,3-cyclohexanedione, which can be synthesized from the hydrogenation of resorcinol, reacts with hydroxylamine (B1172632) to form the corresponding dioxime. mdpi.comresearchgate.net Subsequent reduction of the dioxime, typically using a catalyst like Raney Nickel under a hydrogen atmosphere, yields 1,3-cyclohexanediamine. mdpi.com The aminomethyl derivative can be similarly prepared from 1,3-cyclohexanedicarbonitrile, which is reduced to afford 1,3-cyclohexanebis(methylamine). wikipedia.orgnih.gov

Carbamate (B1207046) Formation via tert-Butyl Chloroformate or Di-tert-butyl Dicarbonate (B1257347)

The critical step in synthesizing the title compound is the selective mono-N-protection of 1,3-cyclohexanebis(methylamine). Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most widely used reagent for this transformation due to its high reactivity and the stability of the resulting tert-butoxycarbonyl (Boc) protecting group. wikipedia.org

Achieving mono-protection of a symmetric diamine requires strategies to prevent the formation of the di-protected species. One common method is the slow addition of a stoichiometric amount (or slightly less) of Boc₂O to a solution of the diamine. colab.wssemanticscholar.org Another effective "one-pot" strategy involves the temporary deactivation of one amine group by protonation. By adding one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine, a mono-ammonium salt is formed in equilibrium. The remaining free amine is then able to react selectively with Boc₂O. redalyc.orgscielo.org.mx The HCl can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent, which avoids the handling of gaseous HCl. scielo.org.mx

While tert-butyl chloroformate can also be used for carbamate formation, it is generally more reactive and less selective than Boc₂O, often leading to mixtures of mono- and di-protected products. organic-chemistry.org

Table 1: Comparison of Reagents for Carbamate Formation

ReagentTypical ConditionsAdvantagesDisadvantages
Di-tert-butyl Dicarbonate (Boc₂O)Base (e.g., NaHCO₃, DMAP) or acid-salt method in solvents like dioxane, acetonitrile (B52724), or methanolHigh selectivity for mono-protection possible, milder reaction conditions, stable byproducts. wikipedia.orgredalyc.orgCan require careful control of stoichiometry and addition rate to maximize mono-protection. colab.ws
tert-Butyl ChloroformateBase (e.g., NaOH, Et₃N) in a biphasic or organic solvent systemHighly reactive, readily available.Often leads to statistical mixtures of products, less selective, more hazardous byproducts. organic-chemistry.org

Stereoselective Synthesis of Cyclohexyl-Based Amines

1,3-Cyclohexanebis(methylamine) exists as a mixture of cis and trans stereoisomers. wikipedia.orgfishersci.ca The synthesis of a specific stereoisomer of this compound requires starting with a stereochemically pure diamine. The separation of cis and trans isomers of the diamine precursor can be challenging, but methods have been developed, including selective crystallization. rsc.org

Modern synthetic methods offer pathways to stereochemically defined cyclohexylamine (B46788) derivatives. For example, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamines with excellent diastereoselectivities. rsc.orgnih.govnih.govrsc.org While not a direct synthesis of the target precursor, this highlights advanced strategies for controlling stereochemistry on a cyclohexane ring.

Furthermore, biocatalytic approaches, such as the use of transaminases, have shown promise in the stereoselective synthesis of substituted cyclohexylamines, offering a green and efficient alternative to traditional chemical methods. These enzymatic reactions can differentiate between diastereomers, providing access to pure trans isomers.

Precursor Chemistry and Intermediate Transformations

Preparation of Functionalized Cyclohexyl Amines

As mentioned, the key precursor, 1,3-cyclohexanebis(methylamine), is commercially available as a mixture of cis and trans isomers. sigmaaldrich.comchemicalbook.com Its synthesis from readily available starting materials is a key aspect of precursor chemistry. The hydrogenation of aromatic precursors is a common industrial method. For example, the catalytic hydrogenation of m-xylylenediamine over a rhodium or ruthenium catalyst can yield 1,3-cyclohexanebis(methylamine). wikipedia.org

Another route starts from 1,3-cyclohexanedione, which can be produced by the selective hydrogenation of resorcinol. mdpi.comresearchgate.net The dione (B5365651) can then be converted to a dioxime with hydroxylamine, which is subsequently reduced to the corresponding diamine. This pathway provides a route from simple phenolic compounds to the desired functionalized cyclohexane core. mdpi.com The development of efficient catalysts for these hydrogenation and reductive amination steps is an active area of research. researchgate.net

Selective Protection Group Strategies for Amines

The selective protection of one of two chemically equivalent amino groups is a common challenge in organic synthesis. The synthesis of this compound is a classic example of this problem. Several strategies have been developed to achieve selective mono-Boc protection of diamines.

High Dilution and Stoichiometric Control : This is the simplest approach, where a limiting amount of di-tert-butyl dicarbonate is added slowly to a solution of the diamine. This method relies on the statistical probability that the reagent will react with an unprotected diamine molecule rather than a mono-protected one. While straightforward, it often results in a mixture of starting material, mono-protected, and di-protected products, requiring chromatographic separation. colab.ws

Acid-Mediated Monoprotection : A more elegant and efficient method involves the in-situ differentiation of the two amino groups using one equivalent of acid. redalyc.orgscielo.org.mx The addition of an acid like HCl protonates one of the amine groups, rendering it non-nucleophilic. The remaining free amine can then react cleanly with Boc₂O. After the reaction, a basic workup neutralizes the ammonium (B1175870) salt, yielding the mono-protected diamine as the major product. This method often provides higher yields and purity of the desired product compared to simple stoichiometric control. redalyc.org

Catalyst-Free Aqueous Systems : Green chemistry approaches have been developed that utilize water-acetone mixtures without any catalyst. These methods can provide excellent yields of mono-carbamates in short reaction times, avoiding the use of organic bases or acids. nih.gov

Table 2: Overview of Selective Mono-Boc Protection Strategies for Diamines

StrategyKey PrincipleTypical ConditionsAdvantagesReference
Stoichiometric ControlUse of excess diamine or controlled addition of Boc₂O.Diamine, 1.0 eq. Boc₂O in an organic solvent (e.g., dioxane).Simple procedure. colab.wssemanticscholar.org
Acid-Mediated ProtectionProtonation of one amine group to deactivate it towards Boc₂O.1 eq. Diamine, 1 eq. HCl (or in situ source like Me₃SiCl), 1 eq. Boc₂O in MeOH.High selectivity and yield, "one-pot" procedure. redalyc.orgscielo.org.mx
Catalyst-Free Aqueous SystemUtilizing water as a mediator for the reaction.Boc₂O in water-acetone mixture at room temperature.Environmentally friendly, catalyst-free, excellent yields. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, this involves developing methodologies that utilize safer solvents, minimize waste, employ catalytic rather than stoichiometric reagents, and use renewable feedstocks where possible.

The establishment of sustainable reaction conditions is a cornerstone of green synthesis. This involves moving away from toxic reagents and volatile organic solvents, and exploring alternative reaction media and energy inputs.

A primary green strategy in carbamate synthesis is the replacement of hazardous reagents like phosgene (B1210022) and its derivatives. psu.edu Carbon dioxide (CO2), being non-toxic, abundant, and inexpensive, presents an attractive alternative C1 source for producing carbamates. psu.edursc.org The direct synthesis of carbamates from CO2, an amine, and an alcohol offers a halogen-free pathway. psu.edu While this approach often requires catalysts and sometimes high pressure, it represents a significant advancement in sustainable chemistry. psu.educhemistryviews.org

Solvent selection is another critical aspect. Many traditional organic syntheses employ volatile and often toxic solvents. Research has focused on developing solvent-free reaction conditions, which can reduce pollution, lower costs, and simplify processing. umich.edutubitak.gov.trresearchgate.net Methods like "grindstone chemistry," where solid reactants are ground together, have been shown to efficiently produce primary carbamates at room temperature without any solvent. umich.edutubitak.gov.tr Additionally, water is being explored as a green solvent for organic transformations due to its unique properties, low cost, and non-toxicity. nih.gov Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water, highlighting its potential as a sustainable solvent. nih.gov

The challenge in synthesizing this compound lies in the selective protection of one of the two amino groups in the precursor, 3-(aminomethyl)cyclohexanamine. Achieving high selectivity for the mono-protected product over the di-protected byproduct is difficult. sigmaaldrich.comsigmaaldrich.com Flow chemistry using microreactor technology (MRT) offers a green solution to this challenge. MRT allows for precise control over reaction parameters such as temperature and stoichiometry, leading to higher yields of the desired mono-Boc-protected diamine compared to batch reactors and minimizing waste. sigmaaldrich.comsigmaaldrich.com

Green ApproachDescriptionKey AdvantagesRelevant Findings
CO2 as C1 Source Utilization of carbon dioxide as a replacement for phosgene in carbamate synthesis.Non-toxic, abundant, inexpensive, halogen-free process. psu.edursc.orgBasic catalysts can convert amines, alcohols, and CO2 into carbamates under mild conditions. rsc.org
Solvent-Free Synthesis Conducting reactions without a solvent, often by grinding solid reactants together.Reduced pollution, lower costs, simplified processing and handling. tubitak.gov.trEfficient for preparing primary carbamates at room temperature with high yields and purity. umich.eduresearchgate.net
Water as a Green Solvent Using water as the reaction medium instead of traditional organic solvents.Cheap, non-toxic, environmentally benign. nih.govCatalyst-free N-Boc protection of amines has been achieved in water-acetone mixtures. nih.gov
Flow Chemistry/MRT Employing microreactors for continuous flow synthesis.Precise control of reaction conditions, improved yield and selectivity, waste minimization. sigmaaldrich.comsigmaaldrich.comMaximum yield for mono-protected piperazine (B1678402) (a diamine) was significantly better than in batch reactors. sigmaaldrich.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents.

For carbamate synthesis using CO2, various catalytic systems have been explored. Basic catalysts, including alkali-metal compounds, have demonstrated effectiveness in converting amines and alcohols into carbamates. psu.edu Electrocatalysis offers another promising route, allowing for carbamate synthesis from CO2 and amines under mild conditions without the need for dehydrating agents or homogeneous catalysts. chemistryviews.org Recent developments include single-atom catalysts, such as atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C), which show superior performance and stability for the electrocatalytic synthesis of carbamates. chemistryviews.org These catalysts provide abundant active sites and enhance reaction efficiency. chemistryviews.org

In the context of Boc protection, heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recyclability. Amberlite-IR 120 and Amberlyst-15, both solid acid resins, have been used as efficient and recyclable catalysts for the N-Boc protection of amines under solvent-free conditions at room temperature. derpharmachemica.com This approach avoids the issues associated with strong acid or base catalysts, such as side reactions and difficult work-ups. derpharmachemica.com

Furthermore, the development of reusable, polymer-supported catalysts aligns well with green chemistry principles. For instance, a polymer-supported version of the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used for the three-component coupling of CO2, amines, and alkyl halides to form carbamates under mild conditions (1 atm CO2, room temperature). chemistryviews.org This catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. chemistryviews.org

Catalyst TypeExample(s)Application in Carbamate SynthesisGreen Advantages
Basic Catalysts Alkali-metal compounds (e.g., Cs2CO3)Direct synthesis from CO2, amines, and alcohols. psu.eduEnables use of CO2, avoiding phosgene.
Electrocatalysts Atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C). chemistryviews.orgSynthesis from CO2 and amines under mild conditions. chemistryviews.orgAvoids dehydrating agents and homogeneous catalysts; operates at ambient temperature/pressure. chemistryviews.org
Heterogeneous Acid Catalysts Amberlite-IR 120, Amberlyst-15. derpharmachemica.comSolvent-free N-Boc protection of amines. derpharmachemica.comRecyclable, easy separation by filtration, avoids strong soluble acids/bases. derpharmachemica.com
Polymer-Supported Catalysts Polystyrene-supported DBU (PS-DBU). chemistryviews.orgThree-component coupling of CO2, amines, and alkyl halides. chemistryviews.orgRecyclable, simplifies product purification, operates under mild conditions. chemistryviews.org

Iii. Chemical Reactivity and Transformations of Tert Butyl N 3 Aminomethyl Cyclohexyl Carbamate

Reactivity of the Aminomethyl Moiety

The aminomethyl group contains a primary amine (-CH₂NH₂) which is nucleophilic due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity is the basis for its reactivity in a variety of important chemical reactions.

The primary amine in tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate can act as a nucleophile and react with alkyl halides in nucleophilic substitution reactions. This process, known as N-alkylation, leads to the formation of secondary amines. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. youtube.comlibretexts.org This can lead to further alkylation, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. youtube.comyoutube.com

To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary. Another effective method to synthesize primary amines and avoid overalkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as the nucleophile. libretexts.org

Table 1: Representative Nucleophilic Substitution Reaction

ReactantReagentProduct TypeGeneral Reaction Scheme
This compoundAlkyl Halide (R-X)Secondary AmineR-NH₂ + R'-X → R-NH-R' + HX (Potential for overalkylation exists)

A more common and controlled transformation of the aminomethyl group involves its reaction with acylating agents to form stable amide bonds. The primary amine readily attacks the electrophilic carbonyl carbon of acyl chlorides, anhydrides, or esters. This acylation reaction is a fundamental process in the synthesis of peptides and other complex molecules. The steric properties of the amine can influence the chemoselectivity of these reactions. nih.gov

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Table 2: Examples of Amidation/Acylation Reactions

Acylating AgentProduct NameProduct Structure
Acetyl Chloridetert-butyl N-[3-({acetylamino}methyl)cyclohexyl]carbamateBoc-NH-C₆H₁₀-CH₂-NH-C(O)CH₃
Benzoyl Chloridetert-butyl N-[3-({benzoylamino}methyl)cyclohexyl]carbamateBoc-NH-C₆H₁₀-CH₂-NH-C(O)Ph
Acetic Anhydridetert-butyl N-[3-({acetylamino}methyl)cyclohexyl]carbamateBoc-NH-C₆H₁₀-CH₂-NH-C(O)CH₃

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, particularly those that are basic or nucleophilic. semanticscholar.org However, it can be readily removed under acidic conditions, making it valuable in multi-step synthesis where orthogonal protection strategies are required. acsgcipr.org

The most common method for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). semanticscholar.orgnih.gov The cleavage mechanism proceeds through several distinct steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

Carbocation Formation: The protonated carbamate loses a stable tert-butyl cation, forming a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.

Amine Formation: This decarboxylation yields the free amine, which is then protonated by the excess acid in the medium to form an ammonium salt. commonorganicchemistry.com

The tert-butyl cation generated as a byproduct can potentially react with nucleophilic sites on the substrate, leading to undesirable side reactions. acsgcipr.org This can be suppressed by using "scavenger" reagents. acsgcipr.org The isobutylene (B52900) gas that can also form from the cation must be allowed to escape, so these reactions should not be performed in closed systems. commonorganicchemistry.com

While strong acids are effective, they are not always suitable for substrates containing other acid-sensitive functional groups. This has led to the development of milder and more selective deprotection methods. These alternative strategies are crucial for the synthesis of complex molecules where preserving specific chemical functionalities is essential. nih.gov

Several reagents and conditions have been reported for milder Boc deprotection:

Lewis Acids: A variety of Lewis acids, such as AlCl₃, SnCl₄, TiCl₄, and ZnBr₂, can effectively cleave the Boc group. semanticscholar.org

Aqueous Phosphoric Acid: This provides a mild method for the deprotection of tert-butyl carbamates. nih.govrsc.org

Oxalyl Chloride in Methanol: This system offers a mild and selective deprotection of Boc groups at room temperature and is tolerant of many other functional groups. nih.govrsc.org The mechanism is believed to be broader than a simple in-situ generation of HCl. rsc.org

Thermal and Catalyst-Free Methods: In some cases, simply heating in boiling water can be sufficient to remove the Boc group, representing an environmentally friendly alternative. semanticscholar.orgresearchgate.net

Table 3: Comparison of Boc Deprotection Methods

MethodReagentsConditionsAdvantagesReference
Strong Acid CleavageTFA, HClAnhydrous, often in CH₂Cl₂ or DioxaneFast and effective semanticscholar.orgnih.gov
Lewis Acid CatalysisAlCl₃, TiCl₄, ZnBr₂Varies with reagentAlternative to Brønsted acids semanticscholar.org
Mild Acid CleavageAqueous H₃PO₄THFMilder than strong acids nih.govrsc.org
Oxalyl Chloride Method(COCl)₂, MethanolRoom TemperatureHigh selectivity, tolerates acid-labile groups nih.govrsc.org
Catalyst-Free ThermalBoiling Water100°CEnvironmentally friendly, no added reagents semanticscholar.orgresearchgate.net
Radical Cation CatalysisTris(4-bromophenyl)amminium (Magic Blue), HSiEt₃Room TemperatureMild, avoids strong acids/bases acs.org

Transformations Involving the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated aliphatic scaffold. The C-H bonds on the ring are generally considered unreactive or inert to most common chemical reagents. The puckered chair conformation of the cyclohexane (B81311) ring results in low ring strain, contributing to its stability. youtube.com

Transforming the cyclohexyl ring requires advanced synthetic methods, typically involving C-H bond activation. These reactions are a significant challenge in organic synthesis, particularly achieving site-selectivity on a ring with multiple similar C-H bonds. researchgate.net Such transformations often rely on transition metal catalysis (e.g., using palladium or rhodium) and frequently require directing groups to guide the catalyst to a specific C-H bond. researchgate.netnih.gov For instance, palladium-catalyzed methods have been developed for the γ-arylation of cycloalkane carboxylic acids, demonstrating the possibility of transannular C-H functionalization. nih.gov However, these specialized reactions are not typically performed on simple substrates like this compound without further modification to install a directing group. Therefore, under most synthetic conditions, the cyclohexyl ring remains an intact and passive component of the molecule.

Functionalization at Other Ring Positions

Functionalization of the cyclohexyl ring of this compound at positions other than those bearing the carbamate and aminomethyl groups would likely proceed through standard methodologies for aliphatic C-H activation or transformations of other functional groups if they were present. In the absence of activating groups at other positions, direct functionalization of the cyclohexane ring is challenging due to the unactivated nature of the C-H bonds.

However, if a directing group were present, it could facilitate regioselective functionalization. While the N-carbamate group is a known directing group in aromatic systems for ortho-lithiation, its directing effect in saturated carbocyclic systems is less pronounced and not as widely documented. Should deprotonation adjacent to the carbamate-bearing carbon be possible, subsequent reaction with an electrophile would introduce a new substituent.

Alternatively, radical-based reactions could be employed to introduce functionality at various positions on the ring, although this would likely result in a mixture of isomers due to the similar reactivity of the different methylene (B1212753) groups.

Table 1: Potential Reactions for Ring Functionalization

Reaction TypeReagentsPotential OutcomeRegioselectivity
Directed MetalationStrong base (e.g., s-BuLi/TMEDA), then Electrophile (E+)Introduction of an electrophile adjacent to the carbamatePotentially at C-2 and C-4, but likely low yielding
Radical HalogenationNBS, light/radical initiatorBromination at various ring positionsLow, mixture of isomers expected
Photochemical C-H ActivationPhotoredox catalyst, suitable reagentsFunctionalization at various ring positionsDependent on catalyst and reaction conditions

Stereochemical Inversion and Retention during Reactions

The stereochemistry of reactions involving this compound would be highly dependent on the specific reaction mechanism and the existing stereochemistry of the starting material (cis or trans).

Reactions that proceed through an SN2 mechanism at a chiral center on the ring would result in inversion of configuration at that center. For instance, if a leaving group were introduced onto the ring and subsequently displaced by a nucleophile, stereochemical inversion would be expected.

Conversely, reactions that proceed through a mechanism that does not involve breaking a bond at a stereocenter would lead to retention of configuration. For example, functionalization of the primary amine or the carbamate nitrogen would not affect the stereochemistry of the cyclohexane ring.

In cases where a reaction creates a new stereocenter, the diastereoselectivity would be influenced by the steric hindrance and conformational preferences of the cyclohexane ring, which is substituted with the bulky tert-butoxycarbonyl group and the aminomethyl group. The thermodynamically more stable chair conformation would likely direct incoming reagents to the equatorial position to minimize steric strain.

General Carbamate Chemical Reactivity

Carbamates are versatile functional groups in organic synthesis, serving as protecting groups for amines and also participating in a variety of chemical transformations. baranlab.org The tert-butoxycarbonyl (Boc) group, in particular, is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.net

Directed Metalation Group Chemistry with Carbamates

The carbamate group, particularly the O-carbamate, is a powerful directed metalation group (DMG) in aromatic chemistry. uwindsor.canih.govnih.govacs.org It can direct the deprotonation of an ortho-position on an aromatic ring through coordination with an organolithium reagent. uwindsor.caacs.org This allows for the regioselective introduction of a wide range of electrophiles. nih.gov

While the directing effect of N-carbamates on saturated rings like cyclohexane is not as well-established as that of O-carbamates on aromatic rings, the underlying principle of coordination to the carbonyl oxygen of the carbamate could still influence the regioselectivity of deprotonation at an adjacent position. The Lewis basic oxygen atom of the carbamate can coordinate to a strong base like sec-butyllithium, potentially directing deprotonation to a neighboring carbon atom. However, the acidity of the N-H proton on the carbamate and the protons on the carbon alpha to the aminomethyl group would also need to be considered as potential sites of deprotonation.

Table 2: Hierarchy of Common Directed Metalation Groups (Aromatic Systems)

Relative StrengthDirected Metalation Group (DMG)
Strong-OCON(Et)₂
-CON(Et)₂
-SO₂N(iPr)₂
Moderate-OMe
-NHCOtBu
Weak-F
-Cl

This table illustrates the general hierarchy in aromatic systems; the behavior in aliphatic systems may differ.

Carbamate Reactivity in Complex Organic Synthesis

In the realm of complex organic synthesis, carbamates are invaluable. The Boc group, as present in this compound, is a cornerstone of amine protection strategy. Its stability to a wide range of nucleophilic and basic conditions allows for transformations on other parts of a molecule without affecting the protected amine.

The carbamate functionality itself can undergo various reactions. For instance, the N-H proton of a carbamate can be deprotonated with a strong base, and the resulting anion can participate in further reactions. Additionally, the carbonyl group of the carbamate can be targeted by nucleophiles under certain conditions, although it is generally less reactive than an ester or an amide.

The primary utility of the carbamate in a molecule like this compound in a synthetic context would be to temporarily mask the reactivity of the amine on the cyclohexane ring while other chemical manipulations are performed on the aminomethyl group or potentially on the cyclohexane ring itself. Subsequent deprotection under acidic conditions would then reveal the free amine for further functionalization.

Iv. Stereochemical Considerations and Conformational Analysis

Isomeric Forms of N-[3-(aminomethyl)cyclohexyl]carbamate (cis- and trans-)nih.govnih.gov

The compound exists as two primary diastereomers: cis and trans. This isomerism depends on the relative orientation of the tert-butoxycarbonylamino group and the aminomethyl group with respect to the plane of the cyclohexane (B81311) ring.

In the cis-isomer , both the N-Boc-amino group and the aminomethyl group are on the same side of the cyclohexane ring. nih.gov This results in specific spatial relationships between the substituents in the preferred chair conformation.

In the trans-isomer , the N-Boc-amino group and the aminomethyl group are on opposite sides of the ring. nih.gov This leads to a different set of conformational possibilities and stabilities compared to the cis-isomer.

Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers. For example, the cis-isomer exists as (1R,3S) and (1S,3R) enantiomers, while the trans-isomer exists as (1R,3R) and (1S,3S) forms.

Diastereoselective Synthesis of Isomers

The controlled synthesis of either the cis- or trans-diastereomer is a key challenge in utilizing this compound. Diastereoselective synthesis aims to produce one diastereomer preferentially over the other. While specific protocols for tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate are proprietary or scattered in patent literature, general strategies for creating 1,3-disubstituted cyclohexanes can be applied.

These methods often involve:

Stereocontrolled Reduction: Starting from a cyclohexanone (B45756) precursor with a substituent already in place, the diastereoselective reduction of the ketone can control the stereochemistry of a new hydroxyl group. This group can then be further converted into the desired amine functionality. The choice of reducing agent and the steric bulk of the existing substituent guide the stereochemical outcome.

Nucleophilic Addition to Cyclohexene (B86901) Oxides: Opening of an epoxide on a cyclohexene ring by a nitrogen-containing nucleophile can proceed with high diastereoselectivity, establishing a trans-relationship between the incoming nucleophile and the resulting hydroxyl group.

Catalytic Hydrogenation: The hydrogenation of a substituted cyclohexene can lead to the preferential formation of the cis-product, as the hydrogen atoms typically add to the less sterically hindered face of the double bond.

The Arndt-Eistert synthesis is a notable method used for synthesizing β-amino acid derivatives from α-amino acids, which can be adapted for creating structures with specific stereochemistry. nih.gov

Chromatographic Resolution of Enantiomers

Once a specific diastereomer (e.g., the cis-racemic mixture) is synthesized, the separation of its two enantiomers is required to obtain optically pure compounds. This process is known as chiral resolution. Chromatographic methods are highly effective for this purpose. mdpi.comnih.gov

The fundamental principle of chromatographic resolution involves the use of a chiral environment that interacts differently with each enantiomer. mdpi.com This is most commonly achieved using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.comnih.gov The differential interaction, often based on hydrogen bonding, electrostatic interactions, or steric hindrance, causes one enantiomer to be retained longer on the column than the other, allowing for their separation. mdpi.com

Technique Chiral Stationary Phase (CSP) Type Principle of Separation
Chiral HPLC Quinine or Quinidine carbamate (B1207046) derivatives (anion-exchange type)Enantiomers of acidic or N-protected amino compounds are separated based on differences in hydrogen bonding, ionic, and π-π interactions with the chiral selector. nih.govresearchgate.net
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Separation is achieved through the formation of transient diastereomeric complexes with the chiral polymer, involving hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.
Chiral GC Cyclodextrin (B1172386) derivativesEnantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin molecule.
Supercritical Fluid Chromatography (SFC) Similar to HPLC (e.g., polysaccharide-based)Offers faster and more efficient separations than HPLC for many chiral compounds due to the low viscosity and high diffusivity of supercritical fluids.

Conformational Preferences of the Cyclohexyl Ringlibretexts.orglibretexts.org

The non-planar nature of the cyclohexane ring is a defining feature of its structure, leading to various conformations that minimize ring strain. masterorganicchemistry.com

Chair and Boat Conformations and Their Interconversion

To relieve angle and eclipsing strains, the cyclohexane ring adopts puckered conformations. masterorganicchemistry.comwikipedia.org

Chair Conformation: This is the most stable conformation, as it eliminates angle strain (bond angles are close to the ideal 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). libretexts.orgmasterorganicchemistry.com In this conformation, there are two distinct types of substituent positions: six axial positions (parallel to the principal axis of the ring) and six equatorial positions (pointing out from the perimeter of the ring). wikipedia.org

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from torsional strain due to eclipsing hydrogen atoms and steric strain between the two "flagpole" hydrogens that point towards each other. libretexts.orglibretexts.org

Twist-Boat (or Skew-Boat) Conformation: A conformation of intermediate energy between the chair and boat forms. By twisting, the boat conformation can alleviate some of the flagpole and eclipsing interactions, making the twist-boat more stable than the true boat form. libretexts.orgwikipedia.org

The cyclohexane ring is conformationally mobile, and at room temperature, it can rapidly interconvert between two equivalent chair conformations through a process called "ring flipping." During this flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.org

Influence of Substituents on Ring Conformation

When substituents are present on the cyclohexane ring, the two chair conformations are no longer of equal energy. Substituents generally prefer the more spacious equatorial position to avoid steric repulsion with other atoms on the ring. libretexts.org

The primary destabilizing factor for an axial substituent is the 1,3-diaxial interaction , which is the steric strain between an axial substituent and the axial hydrogens on the third and fifth carbons relative to it. libretexts.org The larger the substituent, the more severe this interaction, and the stronger the preference for the equatorial position. libretexts.org

In this compound, the tert-butyl group within the N-Boc moiety is exceptionally bulky. The tert-butyl group has a very high energetic preference for the equatorial position, so much so that it effectively "locks" the cyclohexane ring in a single chair conformation. libretexts.orgchemistryschool.net

For the cis-isomer , the most stable conformation will have both the N-Boc-amino and the aminomethyl groups in equatorial positions (diequatorial). This arrangement minimizes steric strain for both substituents.

For the trans-isomer , one substituent must be axial while the other is equatorial (axial-equatorial). Given the extreme steric demand of the tert-butyl group, the conformation where the N-Boc-amino group is equatorial and the aminomethyl group is axial will be overwhelmingly favored. libretexts.org

Isomer Favored Chair Conformation Substituent Positions Relative Stability
cis Diequatorial-NHBoc: Equatorial-CH₂NH₂: EquatorialMore stable
trans Equatorial/Axial-NHBoc: Equatorial-CH₂NH₂: AxialLess stable

Impact of Stereochemistry on Reaction Outcomes and Selectivitylibretexts.org

The defined and locked conformations of the cis- and trans-isomers have a profound impact on their chemical reactivity. The stereochemical arrangement dictates the accessibility of the reactive functional groups (the primary amine and the carbamate N-H) and can influence the stereochemical course of subsequent reactions. akshatrathi.com

Steric Hindrance: The accessibility of the aminomethyl group to reagents is different in the two isomers. In the stable conformation of the trans-isomer, the aminomethyl group is in a sterically hindered axial position. In contrast, the same group is in a more accessible equatorial position in the cis-isomer. This difference can lead to significant variations in reaction rates. For example, an acylation reaction at the primary amine might proceed faster for the cis-isomer.

Diastereoselectivity in Subsequent Reactions: If a new stereocenter is created in a reaction involving the molecule, the existing stereochemistry will influence the outcome. This is known as substrate-controlled diastereoselectivity. akshatrathi.com The fixed spatial arrangement of the bulky N-Boc-amino group relative to the aminomethyl group will create a biased steric environment, favoring the approach of a reagent from one face of the molecule over the other. This can lead to the preferential formation of one diastereomer in the product. akshatrathi.com

Intramolecular Reactions: The relative positioning of the two functional groups is critical for intramolecular reactions. The distance and orientation between the aminomethyl and carbamate groups are different in the cis- and trans-isomers. A reaction that requires these two groups to come into close proximity, such as an intramolecular cyclization, might be feasible for one isomer but geometrically impossible for the other.

Hydrogen Bonding and Intramolecular Interactions in Carbamate Structures

The carbamate functional group, structurally a hybrid of an amide and an ester, plays a significant role in defining the three-dimensional structure of molecules through various non-covalent interactions. acs.orgnih.gov Its ability to participate in hydrogen bonding and other intramolecular forces imposes conformational restrictions and stabilizes specific spatial arrangements. acs.org The structure of this compound contains key functional groups—a secondary carbamate (N-H), a carbonyl group (C=O), an ester-like oxygen, and a primary amine (-NH2)—that are all capable of engaging in such interactions.

The carbamate moiety itself possesses both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the carbonyl oxygen and, to a lesser extent, the ester oxygen). acs.orgnih.gov This dual nature allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. Delocalization of the nitrogen's non-bonded electrons into the carbonyl group lends a degree of rigidity to the C-N bond, further restricting free rotation. acs.org

In the context of this compound, the presence of the aminomethyl group introduces additional possibilities for intramolecular hydrogen bonding. Depending on the relative stereochemistry of the substituents on the cyclohexane ring (i.e., cis or trans isomers) and the resulting chair conformation, several intramolecular hydrogen bonds are plausible:

N-H···O=C: An interaction between the carbamate's N-H proton and its own carbonyl oxygen. This type of interaction is common in carbamate-containing structures and influences the planarity and rotational barrier of the carbamate group. proquest.com

NH₂···O=C: A hydrogen bond between one of the protons of the primary amine on the aminomethyl group and the carbonyl oxygen of the carbamate. The formation of this bond is highly dependent on the spatial proximity of these groups, which is dictated by the cyclohexane ring's conformation.

N-H···NH₂: An interaction between the carbamate's N-H proton and the lone pair of electrons on the nitrogen of the aminomethyl group.

The stability of these interactions is a delicate balance between the energetic favorability of the hydrogen bond and the steric strain it might introduce, such as unfavorable 1,3-diaxial interactions in the cyclohexane ring. youtube.com Computational methods, such as Non-Covalent Interaction (NCI) analysis, are often employed to visualize and quantify these weak interactions, which include not only conventional hydrogen bonds but also weaker C-H···O interactions. nih.gov Research on similar Boc-protected monomers has identified weak hydrogen bonds between the methyl protons of the tert-butyl group and the carbonyl oxygen as contributing factors to conformational stability. nih.gov

Table 1: Potential Intramolecular Interactions in this compound

Interaction TypeDonor GroupAcceptor GroupPotential Influence on Conformation
Hydrogen BondCarbamate N-HCarbamate C=OStabilizes planarity of the carbamate moiety.
Hydrogen BondAminomethyl N-HCarbamate C=OMay favor specific chair conformations of the cyclohexane ring.
Hydrogen BondCarbamate N-HAminomethyl NCan lock the relative orientation of the two substituent groups.
Weak Hydrogen Bondtert-Butyl C-HCarbamate C=OContributes to the overall stabilization of specific rotamers. nih.gov

Table 2: Representative Geometric Parameters for Hydrogen Bonds in Carbamate Structures

InteractionSystem StudiedH···A Distance (Å)D-H···A Angle (°)Reference
N-H···O (intramolecular)N-[(3-pyridinylamino) thioxomethyl] Carbamates------ proquest.com
O-H···O (intermolecular)rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid------ nih.gov
N-H···O (intermolecular)tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate2.06 - 2.31151 - 171 mdpi.com
C-H···O (weak)Boc-carbamate monomer~2.3-2.7~140-160 nih.gov
Note: Data presented are from analogous systems to illustrate typical interaction geometries, as specific experimental data for the title compound may not be available. D = Donor atom, A = Acceptor atom.

Vi. Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the geometric and electronic properties of molecules. These calculations can determine the most stable three-dimensional arrangement of atoms (conformation) and provide a detailed picture of the electron distribution, which governs the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A DFT study of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate would yield valuable information about its electronic properties and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Other properties that can be calculated include the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other reagents. For instance, the nitrogen atoms of the amine and carbamate (B1207046) groups would be expected to be electron-rich sites, while the carbonyl carbon of the carbamate group would be an electrophilic site.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: These are representative values for a molecule of this type and are for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability.
Dipole Moment2.8 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic ChargesN (amine): -0.45, N (carbamate): -0.38, O (carbonyl): -0.52Provides insight into the partial charges on individual atoms, highlighting reactive sites.

The cyclohexane (B81311) ring in this compound is not planar and can exist in various conformations, primarily the "chair" and "boat" forms, with the chair being significantly more stable. Furthermore, the substituents on the ring can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Computational energy minimization, also known as geometry optimization, is used to find the lowest energy (most stable) three-dimensional structure of the molecule. Conformational sampling or analysis involves exploring the potential energy surface of the molecule to identify all stable low-energy conformers and the energy barriers between them. This is crucial because the biological activity and chemical reactivity of a molecule can depend heavily on its preferred conformation. For this compound, calculations would likely confirm that the most stable conformation is the chair form with the bulky tert-butylcarbamate (B1260302) and aminomethyl groups in equatorial positions to minimize steric hindrance.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in the presence of a biological target like a protein, would provide insights into its dynamic behavior and intermolecular interactions.

These simulations can reveal how the molecule interacts with its environment through hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, the amine and carbamate groups are capable of forming hydrogen bonds, which would be critical for its interaction with biological macromolecules or its solubility in protic solvents. MD simulations can calculate properties like the radial distribution function, which describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, providing a detailed picture of the solvation shell around the compound.

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. For a molecule like this compound, which is often used as an intermediate in multi-step syntheses, understanding the reaction pathways is essential for optimizing reaction conditions and yields.

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which determines the reaction rate. Transition state analysis involves using quantum chemical methods to locate the geometry of the transition state and calculate its energy.

For a reaction involving this compound, such as the acylation of the primary amine, computational analysis could identify the transition state structure for the nucleophilic attack of the amine on an acylating agent. By calculating the activation energy, chemists can predict how changes in the reactants or catalysts would affect the reaction speed, allowing for a more rational design of synthetic routes.

Beyond identifying a single transition state, computational methods can map out the entire reaction pathway, or reaction coordinate. This involves connecting the reactants, transition states, intermediates, and products on the potential energy surface. Such an analysis provides a complete energetic profile of the reaction.

For example, in the deprotection of the Boc (tert-butoxycarbonyl) group, a common reaction for this compound, computational studies could elucidate the detailed mechanism. This typically involves protonation of the carbamate followed by the loss of isobutylene (B52900) and carbon dioxide. A computational study could compare different potential pathways (e.g., with different acids or solvents) to determine which is energetically most favorable, thus explaining experimental observations and guiding the selection of optimal deprotection conditions.

Predictive Modeling for Novel Derivatives

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, is a key strategy in modern drug discovery to guide the design of new, more potent derivatives. While no QSAR models have been published specifically for derivatives of this compound, the principles can be illustrated by studies on related structures.

QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR model was developed for a series of sulfonamide modulators targeting the EPAC1 protein. nih.gov In this study, the model, built using a multiple linear regression approach, successfully predicted the binding affinities of new compounds. nih.gov The model identified that a derivative with a tert-butyl substituent at a specific position on a phenyl ring was a promising candidate with enhanced affinity. nih.gov Subsequent experimental validation through fluorescence and NMR analyses confirmed the model's prediction. nih.gov

This example demonstrates how predictive modeling can serve as an effective screening tool to identify promising drug leads and guide the synthesis of novel derivatives by identifying key structural features, such as the tert-butyl group, that contribute to biological activity.

Vii. Analytical Methodologies in Research and Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate, providing insight into its molecular structure, stereochemistry, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Beyond simple 1H and 13C NMR for basic identification, advanced techniques are critical for assigning the stereochemistry of the cyclohexane (B81311) ring, which can exist as cis or trans isomers.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential to confirm connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This allows for unambiguous assignment of all proton and carbon signals in the complex cyclohexyl ring and its substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are pivotal for determining the relative stereochemistry (cis/trans). These techniques detect protons that are close in space, regardless of their bonding connectivity. For the cyclohexane ring, spatial proximity between the protons at C1 (methine) and C3 (methine) can definitively distinguish between the cis and trans isomers.

Variable Temperature (VT) NMR: The carbamate (B1207046) functional group can exhibit restricted rotation around the C-N bond, leading to the presence of E/Z rotamers. researchgate.net VT-NMR can be used to study this dynamic process. At low temperatures, separate signals for the different conformers may be observed, while at higher temperatures, these signals coalesce, allowing for the calculation of the rotational energy barrier. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

This interactive table provides expected chemical shift ranges for the key nuclei in this compound. Actual values can vary based on solvent and stereoisomer.

Atom Type Expected Chemical Shift (ppm) Notes
¹H C(CH₃)₃ ~1.45 Singlet, 9 protons
¹H NH (Carbamate) 4.5 - 5.5 Broad singlet, exchanges with D₂O
¹H NH₂ (Amine) 1.5 - 3.0 Broad singlet, exchanges with D₂O
¹H CH₂-NH₂ 2.6 - 3.0 Multiplet
¹H Cyclohexyl CH, CH₂ 1.0 - 2.2 Complex multiplets
¹³C C(CH₃)₃ ~28.5
¹³C C(CH₃)₃ ~80.0 Quaternary carbon of the Boc group
¹³C C=O (Carbamate) 155 - 157

Vibrational spectroscopies such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: Provides information on the primary functional groups. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine and the carbamate will appear in the 3300-3400 cm⁻¹ region. A strong absorption around 1680-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carbamate group. orgsyn.org C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It can provide additional information on the carbon skeleton of the cyclohexane ring and the tert-butyl group. researchgate.net

Table 2: Expected Vibrational Frequencies

This interactive table outlines the key functional groups and their expected vibrational frequencies in FTIR and Raman spectra.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Amine/Carbamate) Stretch 3300 - 3400 Medium-Strong
C-H (Alkyl) Stretch 2850 - 2980 Strong
C=O (Carbamate) Stretch 1680 - 1720 Strong
N-H Bend 1500 - 1600 Medium

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of a synthesis reaction.

Methodology: A reverse-phase method is typically employed, using a C18 stationary phase column. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as formic acid or trifluoroacetic acid to improve peak shape and ensure MS compatibility. sielc.com

Detection: A UV detector is commonly used if the compound possesses a chromophore, although carbamates have a weak UV absorbance at low wavelengths (~210 nm). More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both separation and mass identification.

Application: By taking aliquots from a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of the product, allowing for optimization of reaction conditions. It is also the standard method for determining the final purity of the isolated product.

While the target compound itself is not sufficiently volatile for standard GC analysis, this technique is useful for detecting and quantifying volatile byproducts that may be generated during its synthesis. For example, in reactions involving di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the introduction of the Boc protecting group, volatile byproducts such as tert-butanol (B103910) can be formed. GC analysis of the reaction headspace or a distilled fraction can confirm the presence of these low molecular weight species.

Mass Spectrometry for Reaction Progress Monitoring and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound and to gain structural information from its fragmentation patterns.

Molecular Ion Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound (228.33 g/mol ). nih.gov

Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment, the molecule fragments in a predictable manner. The tert-butoxycarbonyl (Boc) group has a well-characterized fragmentation pattern. doaj.org

Loss of isobutylene (B52900): A characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da) to give an ion at [M - 56]⁺.

Formation of tert-butyl cation: The highly stable tert-butyl cation (C₄H₉⁺) is often observed as a prominent peak at m/z 57.

Loss of the Boc group: Cleavage can result in the loss of the entire Boc group (C₅H₉O₂, 101 Da), or the loss of CO₂ (44 Da) after initial fragmentation.

Table 3: Common Mass Spectrometry Fragments

This interactive table shows the expected key fragments for this compound in mass spectrometry.

Fragment Description Chemical Formula of Lost Neutral/Fragment Ion Expected m/z
Protonated Molecular Ion [C₁₂H₂₄N₂O₂ + H]⁺ 229
Loss of Isobutylene [M+H - C₄H₈]⁺ 173
Loss of tert-Butoxy Radical [M+H - C₄H₉O]⁺ 155
Loss of Boc Group [M+H - C₅H₉O₂]⁺ 128

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

For a molecule such as this compound, a single-crystal X-ray diffraction study would reveal important structural features, including:

Conformation of the Cyclohexyl Ring: The cyclohexane ring can adopt various conformations, such as the chair, boat, or twist-boat forms. X-ray crystallography would definitively establish the preferred conformation of the ring in the solid state.

Orientation of Substituents: The analysis would determine the stereochemical relationship between the aminomethyl and the tert-butoxycarbonylamino groups (i.e., whether they are cis or trans to each other) and their axial or equatorial positions on the cyclohexane ring.

While no published crystal structure for this compound is currently available, hypothetical crystallographic data would be presented in a format similar to the table below.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensions
    a (Å)Data Not Available
    b (Å)Data Not Available
    c (Å)Data Not Available
    α (°)Data Not Available
    β (°)Data Not Available
    γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

The detailed research findings from such a study would provide invaluable insights into the molecule's solid-state behavior, which is essential for aspects of its handling, formulation, and material science applications. The absence of this data in public databases indicates a gap in the comprehensive characterization of this compound.

Viii. Future Research Directions

Exploration of New Chemical Reactivities and Derivatization Opportunities

The unique structure of tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate, with its differentially protected diamine functionalities, presents significant opportunities for exploring new chemical transformations. A key area of future research will be the selective derivatization of its primary amine group while the Boc-protected amine remains intact. This allows the molecule to serve as a scaffold for building more complex structures. For instance, it can be used as a framework for preparing unsymmetrical diureas and other elaborate molecules by reacting the primary amine with various electrophiles. mdpi.com

Additionally, research into one-pot transformations that modify the carbamate (B1207046) group can streamline synthetic processes. Efficient methods for converting tert-butyl carbamates directly into amides without isolating the unstable amine intermediate represent a promising avenue for creating derivatives with high efficiency and yield. organic-chemistry.org Such research would expand the library of accessible compounds derived from this versatile building block.

Expansion of Applications in Emerging Areas of Chemical Science

As a versatile building block, this compound is well-positioned for use in emerging areas of chemical science. nbinno.com Its cyclohexane (B81311) core provides a rigid, three-dimensional structure that is desirable in medicinal chemistry for creating drug candidates with well-defined spatial arrangements. Future research will likely involve incorporating this scaffold into novel therapeutic agents. The synthetic utility of related carbamate intermediates in the preparation of pharmaceuticals, such as the anticonvulsant drug Lacosamide, highlights the potential for this compound in drug discovery programs. google.com Beyond pharmaceuticals, its bifunctional nature makes it a candidate for applications in materials science, where it could be used to synthesize specialized polymers or functionalized surfaces.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is set to play a pivotal role in guiding future research on this compound. Advanced computational studies can be employed to predict the compound's reactivity, conformational preferences, and physical properties, thereby accelerating the rational design of new derivatives. mdpi.com By modeling interactions between this scaffold and biological targets, researchers can design and prioritize new molecules for synthesis, saving significant time and resources. Public databases already provide predicted properties that can serve as a baseline for more sophisticated computational analyses. uni.lunih.gov

Table 1: Predicted Physicochemical and Spectroscopic Properties

Property Predicted Value Source
Monoisotopic Mass 228.18378 Da uni.lu
XlogP 1.5 uni.lu
Predicted CCS ([M+H]⁺) 156.0 Ų uni.lu
Predicted CCS ([M+Na]⁺) 158.9 Ų uni.lu

| Predicted CCS ([M-H]⁻) | 158.1 Ų | uni.lu |

This table contains data predicted by computational models.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant future direction. Automated systems equipped with chemical artificial intelligence can perform multi-step syntheses, purifications, and isolations with minimal human intervention. nih.gov Such platforms are capable of operating continuously, enabling the rapid generation of large libraries of derivatives based on the carbamate scaffold. nih.gov By reacting the primary amine of this compound with a diverse set of reagents in an automated fashion, researchers can quickly explore a vast chemical space to identify compounds with desired properties, significantly accelerating the discovery process. amanote.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via carbamate protection of a pre-functionalized cyclohexylamine intermediate. For example, tert-butyl carbamate groups are introduced using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM). Purification often involves column chromatography with gradients of ethyl acetate/hexanes or DCM/methanol .
  • Key Data : LCMS and ¹H/¹³C NMR are standard for confirming molecular weight and structural integrity. For instance, LCMS [M+H]+ peaks at ~256–265 and characteristic Boc-group signals (δ ~1.4 ppm in ¹H NMR) are critical .

Q. How does the tert-butyl carbamate group influence stability during multi-step syntheses?

  • Methodology : The Boc group is acid-labile, requiring careful handling in acidic conditions (e.g., TFA or HCl in methanol for deprotection). Stability tests under varying pH and temperature (e.g., 25–100°C) show decomposition above 50°C in acidic media. Storage at –20°C in inert atmospheres is recommended .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • LCMS/HRMS : For molecular weight confirmation and purity assessment (e.g., [M+H]+ = 256.2).
  • NMR : ¹H/¹³C NMR to resolve cyclohexyl ring conformers and aminomethyl group signals (δ ~3.2 ppm for –CH₂NH₂).
  • IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and N–H bends (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for high-yield cross-coupling (e.g., Buchwald-Hartwig amination)?

  • Methodology : Use Pd catalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands like BINAP or XPhos in toluene/THF at 80–100°C. Key parameters:

  • Catalyst Loading : 2–5 mol% for cost-effective scaling.
  • Base : LHMDS or Cs₂CO₃ to enhance nucleophilicity.
  • Reaction Time : 12–24 hours under N₂ .
    • Example : In a pyrimidine synthesis, coupling with 5-(4-methylpiperazin-1-yl)pyridin-2-amine achieved 70% yield using Pd₂(dba)₃/BINAP .

Q. What strategies resolve diastereomer formation during functionalization of the cyclohexyl ring?

  • Methodology :

  • Chiral HPLC : To separate diastereomers (e.g., cis/trans isomers on a Chiralpak® column).
  • Stereoselective Synthesis : Use enantiopure starting materials or asymmetric catalysis (e.g., Jacobsen’s catalyst).
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to isolate dominant isomers .

Q. How do substituents on the cyclohexyl ring (e.g., methoxy, fluoro) affect reactivity in nucleophilic substitutions?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at adjacent carbons, facilitating SN2 reactions (e.g., methoxy groups reduce steric hindrance).
  • Steric Effects : Bulky substituents (e.g., tert-butyl) slow reaction kinetics, requiring polar aprotic solvents (DMF, DMSO) .
    • Data : Methoxy-substituted derivatives show 20% faster reaction rates in bromination compared to unsubstituted analogs .

Troubleshooting & Data Contradictions

Q. Why do yields vary significantly in reductive amination steps involving this carbamate?

  • Root Cause : Competing side reactions (e.g., over-reduction or imine hydrolysis).
  • Mitigation :

  • Controlled pH : Use buffered conditions (pH 6–7) with NaBH₃CN or BH₃·THF.
  • Temperature : Maintain 0–5°C to minimize byproducts .

Q. How to address low recovery during purification of Boc-protected intermediates?

  • Solutions :

  • Column Chromatography : Optimize solvent polarity (e.g., 5–10% methanol in DCM for polar impurities).
  • Alternative Methods : Flash chromatography or preparative HPLC for challenging separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.